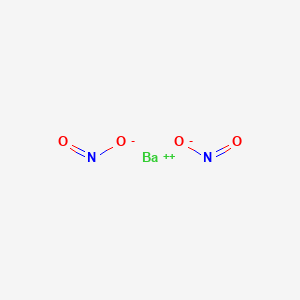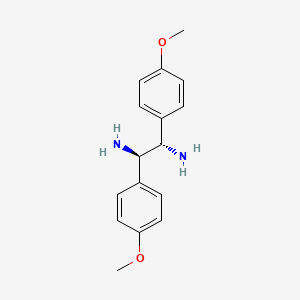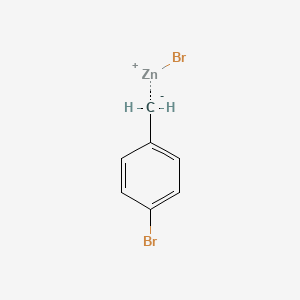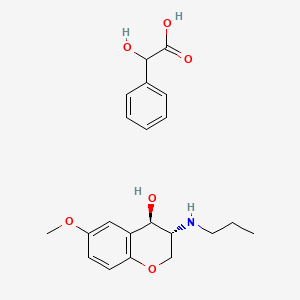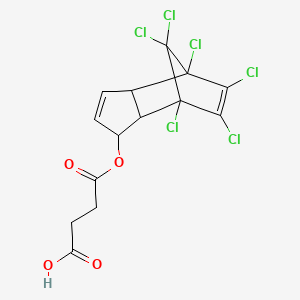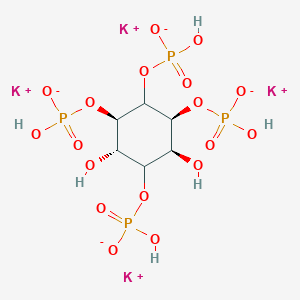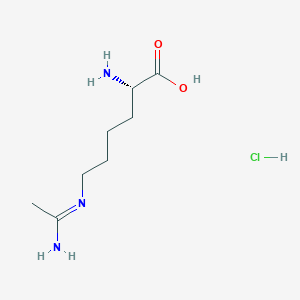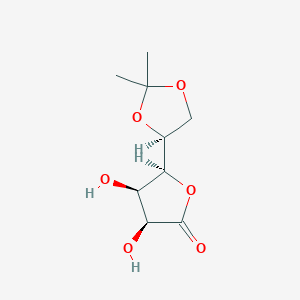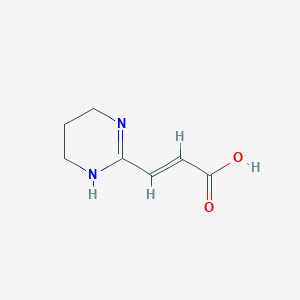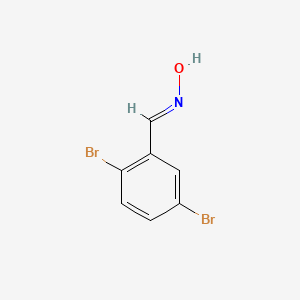
Galanin, rat
説明
Galanin is a regulatory peptide with a widespread presence in the central and peripheral nervous system of rats, and it plays a significant role in modulating various physiological processes. This neuropeptide is synthesized initially as part of a larger precursor that includes a signal peptide, the galanin sequence itself (comprising 29 amino acids), and a galanin mRNA-associated peptide. The synthesis of rat galanin involves the conversion of this precursor into the active form of the peptide, a process that is highly conserved across species, suggesting the biological significance of galanin and its associated peptides (Kaplan et al., 1988).
Synthesis Analysis
The synthesis of rat galanin is an intricate process that results in a peptide with a C-terminal glycine, crucial for its biological activity. The peptide is synthesized through solid-phase peptide synthesis using the Fmoc-strategy, which allows for precise assembly of the amino acid sequence. This method ensures the production of galanin with high purity and correct molecular weight, essential for its biological functionality (Sidorova et al., 2020).
Molecular Structure Analysis
The molecular structure of galanin, characterized by NMR and other biochemical studies, reveals that certain regions of the peptide can adopt short-range structures in aqueous solutions. These structures include nascent helices, which are crucial for the peptide's interaction with its receptors and subsequent biological effects. The monomeric nature of galanin in solution underscores its mode of action, interacting with receptors as a single entity without forming complexes (Morris et al., 1995).
科学的研究の応用
Summary of the Application
Galanin, a regulatory (neuro)peptide, is widely distributed in the central and peripheral nervous systems, where it mediates its effects via three G protein-coupled receptors (GAL 1-3 R). It has a vast diversity of biological functions, including modulation of feeding behavior .
Methods of Application or Experimental Procedures
A novel methyllanthionine-stabilized galanin receptor agonist, a G1pE-T3N-S6A-G12A-methyllanthionine [13–16]-galanin- (1–17) variant, termed M89b, was developed. M89b has exclusive specificity for GAL 2 R and a prolonged half-life in serum. Intranasal application of M89b to unfasted rats significantly reduced acute 24 h food intake .
Results or Outcomes
The intranasal application of M89b significantly reduced acute 24 h food intake, inducing a drop in body weight. The anorexigenic effect of M89b was abolished when combined with M871, a selective GAL 2 R antagonist, indicating that the effect of M89b on food intake is mediated by GAL 2 R .
2. Role in Nociception and Chronic Pain Conditions
Summary of the Application
Galanin is expressed in a small percentage of sensory neurons of the dorsal root ganglia and the superficial lamina of the dorsal horn of the spinal cord. It plays a key role in nociception at the spinal and supraspinal levels, as well as in chronic pain conditions .
Methods of Application or Experimental Procedures
The role of galanin and its receptors in nociception and chronic pain conditions was systematically reviewed. The literature search was performed in PubMed, Web of Science, Scopus, ScienceDirect, OVID, TRIP, and EMBASE using “Galanin” AND “pain” as keywords .
Results or Outcomes
Galanin shows a differential role in pain, depending on the pain state, site of action, and concentration. Under normal settings, galanin can modulate nociceptive processing through both a pro- and anti-nociceptive action, in a dose-dependent manner. In chronic pain conditions, its antinociceptive action at both a spinal and supraspinal level is enhanced, reducing animals’ hypersensitivity to both mechanical and thermal stimulation .
3. Role in Neuropathic Pain
Summary of the Application
Galanin plays a role in antinociception, which is the process of blocking the detection of a painful or injurious stimulus by sensory neurons. It has been found to bind to galanin receptors in the nucleus accumbens of rats with neuropathic pain .
Methods of Application or Experimental Procedures
The role of galanin in neuropathic pain was studied by observing the effects of galanin on rats with neuropathic pain. The study focused on the nucleus accumbens, a region of the brain involved in pain processing .
Results or Outcomes
The study found that galanin plays a significant role in antinociception in rats with neuropathic pain. This suggests that galanin and its receptors could be potential therapeutic targets for the treatment of neuropathic pain .
4. Therapeutic Potential in Alzheimer’s Disease, Depression, and Feeding Disorders
Summary of the Application
Galanin antagonists have been shown to have therapeutic potential in the treatment of Alzheimer’s disease, depression, and feeding disorders .
Methods of Application or Experimental Procedures
The therapeutic potential of galanin antagonists was studied by observing their effects on models of Alzheimer’s disease, depression, and feeding disorders .
Results or Outcomes
The study found that galanin antagonists have potential therapeutic effects in the treatment of Alzheimer’s disease, depression, and feeding disorders. This suggests that galanin and its receptors could be potential therapeutic targets for these conditions .
5. Role in Antinociception
Summary of the Application
Galanin plays a role in antinociception, which is the process of blocking the detection of a painful or injurious stimulus by sensory neurons. It has been found to bind to galanin receptors in the nucleus accumbens of rats with neuropathic pain .
Methods of Application or Experimental Procedures
The role of galanin in antinociception was studied by observing the effects of galanin on rats with neuropathic pain. The study focused on the nucleus accumbens, a region of the brain involved in pain processing .
Results or Outcomes
The study found that galanin plays a significant role in antinociception in rats with neuropathic pain. This suggests that galanin and its receptors could be potential therapeutic targets for the treatment of neuropathic pain .
6. Therapeutic Potential in Alzheimer’s Disease, Depression, and Feeding Disorders
Summary of the Application
Galanin antagonists have been shown to have therapeutic potential in the treatment of Alzheimer’s disease, depression, and feeding disorders .
Methods of Application or Experimental Procedures
The therapeutic potential of galanin antagonists was studied by observing their effects on models of Alzheimer’s disease, depression, and feeding disorders .
Results or Outcomes
The study found that galanin antagonists have potential therapeutic effects in the treatment of Alzheimer’s disease, depression, and feeding disorders. This suggests that galanin and its receptors could be potential therapeutic targets for these conditions .
Safety And Hazards
Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak7.
将来の方向性
The galanin receptor family of proteins is present throughout the central nervous system and endocrine system5. It comprises of three subtypes—GalR1, GalR2, and GalR3; all of which are G-protein-coupled receptors5. The understanding of signaling mechanisms of the galanin family of neuropeptides is limited and an organized pathway map is not yet available5. Therefore, further research is needed to understand the common and distinctive effects and mechanisms of various types of galanin family proteins which could facilitate the design of therapeutic approaches for neuroendocrine diseases and spinal cord injury5.
特性
IUPAC Name |
3-[[2-[[2-[[2-[[2-[[2-[[4-amino-2-[[2-[[2-[2-[[2-[[1-[2-[[2-[[2-[[2-[[2-[2-[[2-[[4-amino-2-[[2-[[2-[[2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]propanoylamino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]propanoylamino]-3-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-4-[[6-amino-1-[[1-[[2-[[1-[(1-amino-3-hydroxy-1-oxobutan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C141H211N43O41/c1-15-71(10)113(139(224)177-100(52-112(199)200)132(217)173-97(49-105(144)191)129(214)171-96(48-81-57-151-66-159-81)128(213)166-86(30-23-37-152-141(147)148)122(207)178-102(62-186)136(221)169-92(43-76-25-17-16-18-26-76)127(212)180-103(63-187)137(222)174-99(51-111(197)198)131(216)165-85(29-21-22-36-142)121(206)170-94(46-79-55-149-64-157-79)120(205)155-59-109(195)163-88(40-68(4)5)133(218)182-114(74(13)188)116(146)201)181-118(203)73(12)161-123(208)95(47-80-56-150-65-158-80)175-138(223)104-31-24-38-184(104)110(196)60-156-119(204)87(39-67(2)3)167-124(209)89(41-69(6)7)168-126(211)91(44-77-32-34-82(190)35-33-77)164-108(194)58-154-117(202)72(11)160-135(220)101(61-185)179-130(215)98(50-106(145)192)172-125(210)90(42-70(8)9)176-140(225)115(75(14)189)183-134(219)93(162-107(193)53-143)45-78-54-153-84-28-20-19-27-83(78)84/h16-20,25-28,32-35,54-57,64-75,85-104,113-115,153,185-190H,15,21-24,29-31,36-53,58-63,142-143H2,1-14H3,(H2,144,191)(H2,145,192)(H2,146,201)(H,149,157)(H,150,158)(H,151,159)(H,154,202)(H,155,205)(H,156,204)(H,160,220)(H,161,208)(H,162,193)(H,163,195)(H,164,194)(H,165,216)(H,166,213)(H,167,209)(H,168,211)(H,169,221)(H,170,206)(H,171,214)(H,172,210)(H,173,217)(H,174,222)(H,175,223)(H,176,225)(H,177,224)(H,178,207)(H,179,215)(H,180,212)(H,181,203)(H,182,218)(H,183,219)(H,197,198)(H,199,200)(H4,147,148,152) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHQDYHHNJBOXKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CNC=N1)C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CO)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC3=CNC=N3)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)N)NC(=O)C(C)NC(=O)C(CC4=CNC=N4)NC(=O)C5CCCN5C(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)CNC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(CC7=CNC8=CC=CC=C87)NC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C141H211N43O41 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
3164.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Galanin (1-29) (rat, mouse) | |
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




